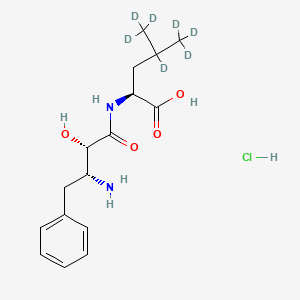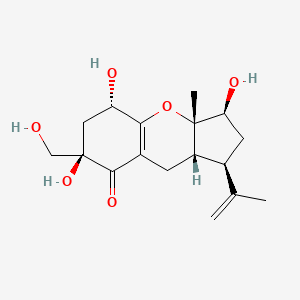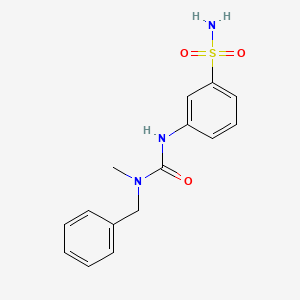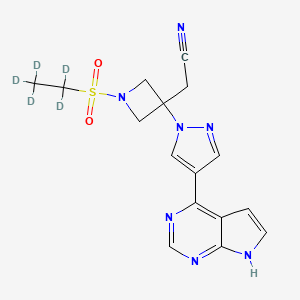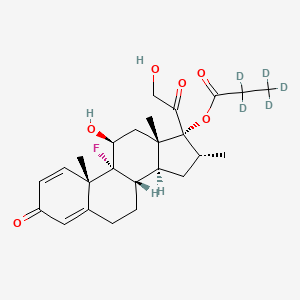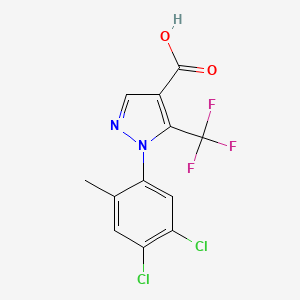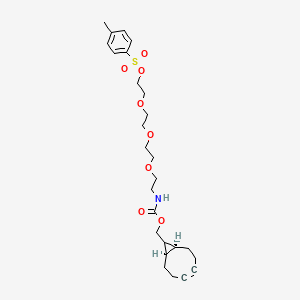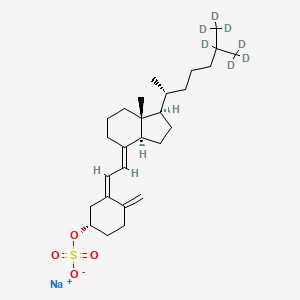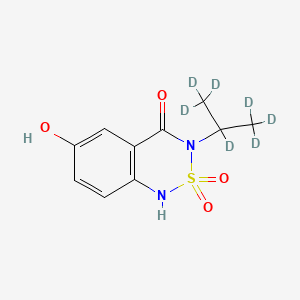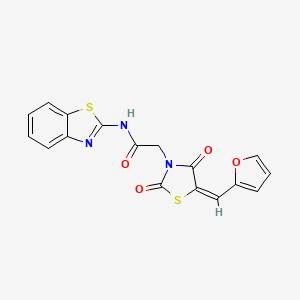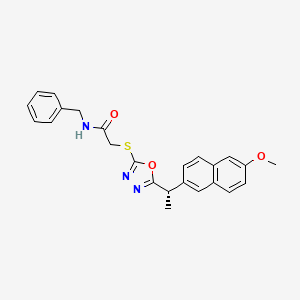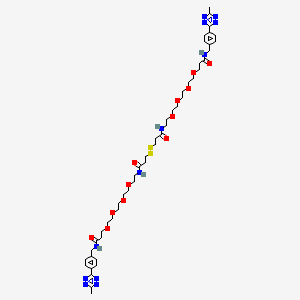
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains two methyltetrazine groups connected by a polyethylene glycol (PEG) chain and a disulfide bond. The methyltetrazine groups are highly reactive and can participate in various chemical reactions, making this compound valuable in scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is synthesized through a series of chemical reactions involving the coupling of methyltetrazine groups with a PEG chain and a disulfide bond. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive groups.
Coupling with Methyltetrazine: The activated PEG chain is then coupled with methyltetrazine groups under controlled reaction conditions.
Formation of Disulfide Bond: The final step involves the formation of a disulfide bond to link the two methyltetrazine-PEG4 units.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
化学反応の分析
Types of Reactions
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine undergoes various chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine groups react with trans-cyclooctene (TCO) groups in an inverse electron demand Diels-Alder reaction, forming stable covalent bonds.
Cleavage of Disulfide Bond: The disulfide bond can be cleaved under reducing conditions, releasing the methyltetrazine-PEG4 units.
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO), reducing agents (e.g., dithiothreitol, glutathione).
Major Products
iEDDA Reaction: The major product is a stable covalent adduct formed between methyltetrazine and TCO groups.
Disulfide Bond Cleavage: The cleavage of the disulfide bond results in the release of methyltetrazine-PEG4 units.
科学的研究の応用
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine has a wide range of applications in scientific research, including:
作用機序
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine exerts its effects through the following mechanisms:
Click Chemistry: The methyltetrazine groups participate in the inverse electron demand Diels-Alder reaction with TCO groups, forming stable covalent bonds.
Disulfide Bond Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the methyltetrazine-PEG4 units.
Molecular Targets and Pathways: The compound targets biomolecules containing TCO groups, enabling specific and efficient bioconjugation.
類似化合物との比較
Methyltetrazine-PEG4-SS-PEG4-methyltetrazine is unique due to its dual methyltetrazine groups, PEG chain, and cleavable disulfide bond. Similar compounds include:
Methyltetrazine-PEG4-SS-NHS ester: Contains a similar PEG chain and disulfide bond but with an NHS ester group for coupling with primary amines.
Methyltetrazine-PEG4-NHS ester: Similar to Methyltetrazine-PEG4-SS-NHS ester but without the disulfide bond.
Methyltetrazine-PEG4-amine: Contains a PEG chain and methyltetrazine group but lacks the disulfide bond.
This compound stands out due to its cleavable disulfide bond, which allows for controlled release of the methyltetrazine-PEG4 units under reducing conditions .
特性
分子式 |
C48H70N12O12S2 |
|---|---|
分子量 |
1071.3 g/mol |
IUPAC名 |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]disulfanyl]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C48H70N12O12S2/c1-37-53-57-47(58-54-37)41-7-3-39(4-8-41)35-51-43(61)11-17-65-21-25-69-29-31-71-27-23-67-19-15-49-45(63)13-33-73-74-34-14-46(64)50-16-20-68-24-28-72-32-30-70-26-22-66-18-12-44(62)52-36-40-5-9-42(10-6-40)48-59-55-38(2)56-60-48/h3-10H,11-36H2,1-2H3,(H,49,63)(H,50,64)(H,51,61)(H,52,62) |
InChIキー |
LNFPCJRFSFYHJU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


